1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

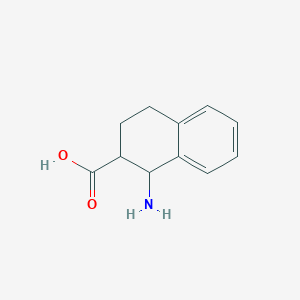

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (hereafter referred to as Compound A) is a bicyclic non-proteinogenic amino acid featuring a partially hydrogenated naphthalene scaffold. Its structure combines a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a carboxylic acid group at position 2 and an amino group at position 1. This configuration confers rigidity and stereochemical specificity, making it a valuable mimic of tetrahydroisoquinoline-3-carboxylic acid (Tic), a key motif in peptide-based drug design .

Compound A has garnered attention for its role as a melanocortin-4 receptor (MC4R) agonist, demonstrating high selectivity over MC1R in linear pentapeptides . Its bioactivity is attributed to the spatial arrangement of functional groups, which enhances receptor binding and stability against enzymatic degradation.

Properties

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKTCPQIUFRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of specialized reactors that can maintain the necessary pressure and temperature conditions to ensure complete hydrogenation of the naphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as acyl chlorides and alcohols are used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 193.23 g/mol

- CAS Number : 372143-98-1

- IUPAC Name : 2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

This compound exists in various stereoisomeric forms, which can influence its biological activity and applications.

Medicinal Chemistry

ATCA analogs have been identified as potent selective agonists for the human melanocortin-4 receptor (MC4R). This receptor plays a crucial role in regulating energy homeostasis and appetite control. Research has shown that these compounds can effectively modulate MC4R activity, making them potential candidates for obesity treatment and metabolic disorders .

Case Study: MC4R Agonists

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various ATCA derivatives and their evaluation as MC4R agonists. The results indicated that specific modifications to the ATCA structure significantly enhanced receptor selectivity and potency .

Research indicates that ATCA and its derivatives may have neuroprotective effects. They are being studied for their potential to modulate neurotransmitter systems, particularly in conditions such as neurodegenerative diseases.

Case Study: Neuroprotective Effects

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a selective agonist for melanocortin-4 receptors, it binds to these receptors and activates them, leading to downstream signaling pathways that regulate energy balance and appetite . The exact molecular interactions and pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

- Structure: Tic contains a fully aromatic isoquinoline ring system with a carboxylic acid at position 3.

- Key Differences: Compound A replaces the isoquinoline aromaticity with a partially saturated naphthalene system, altering electron distribution and conformational flexibility.

- Biological Activity : Tic derivatives (e.g., H-Tyr-Tic-Phe-OH) are potent δ-opioid receptor antagonists , whereas Compound A exhibits MC4R agonism .

- Receptor Selectivity : The tetralin scaffold in Compound A reduces off-target interactions, achieving >100-fold selectivity for MC4R over MC1R .

Tetrahydro-β-carboline-3-carboxylic Acids

- Examples : 1-Methyl-, 1-phenyl-, and 1-trichloromethyl-substituted derivatives ().

- Structural Contrast : These compounds feature a tricyclic indole-derived core, unlike the bicyclic tetralin in Compound A.

- Activity : Substitutions at position 1 (e.g., trichloromethyl) enhance steric bulk but reduce solubility, limiting their utility in peptide synthesis .

1-Aminocyclohexane-1-carboxylic Acid

- Structure: A monocyclic amino acid with a six-membered ring.

- Activity: Inactive against Walker rat carcinoma, highlighting the importance of bicyclic systems for MC4R targeting .

Substituted Derivatives of Compound A

Receptor Binding and QSAR Insights

- MC4R Selectivity: Compound A's MC4R affinity (IC₅₀ = 12 nM) is attributed to the tetralin ring’s planar geometry, which mimics the Tyr/Phe side chains in endogenous ligands .

Biological Activity

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 766448-74-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- Physical Appearance : Typically a white to yellow solid.

- Purity : Generally ≥97% .

Biological Activities

This compound exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against several bacterial strains. It operates by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.

2. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cell viability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to disease progression in cancer and neurodegeneration.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease using rat hippocampal neurons, treatment with this compound resulted in significant decreases in amyloid-beta-induced toxicity. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step protocols, such as hydrogenation of naphthalene derivatives or cyclization of substituted precursors. For example, esterification of tetralin intermediates followed by catalytic hydrogenation (e.g., Pd/C under H₂) can introduce the amino group . Reaction optimization includes pH control (e.g., buffered acidic conditions) and temperature modulation (e.g., 60–80°C for 12–24 hours) to minimize side products.

Q. How is structural characterization performed for this compound, and what spectral data are critical?

- Methodology : Use NMR (¹H/¹³C) to confirm the tetrahydronaphthalene backbone and amino/carboxylic acid substituents. IR spectroscopy identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, COOH at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight (C₁₁H₁₃NO₂; theoretical 191.23 g/mol) . X-ray crystallography resolves stereochemistry if enantiopure forms are synthesized .

Q. What methods ensure purity assessment, and how are impurities quantified?

- Methodology : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates impurities. Elemental analysis confirms C, H, N content within ±0.3% of theoretical values. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can enantiomeric resolution of the compound be achieved, given its chiral center?

- Methodology : Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) resolves (R)- and (S)-enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% diethylamine enhance separation. Alternatively, enzymatic resolution using lipases or acylases selectively modifies one enantiomer .

Q. What computational approaches model the compound’s electronic structure and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, charge distribution, and potential reactive sites. Solvent effects are modeled using the COSMO framework. Molecular docking studies assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Methodology : Reproduce experiments under controlled conditions (pH, temperature, ionic strength). For solubility discrepancies, use UV-Vis spectroscopy to quantify saturation points. Stability studies (e.g., accelerated degradation at 40°C/75% RH) identify degradation pathways via LC-MS .

Q. What in vitro assays evaluate the compound’s biological activity, and how are controls designed?

- Methodology : Enzyme inhibition assays (e.g., fluorescence-based kinetics) test activity against targets like aminotransferases. Use positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Cell viability assays (MTT or resazurin) assess cytotoxicity in HEK-293 or HepG2 lines .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.